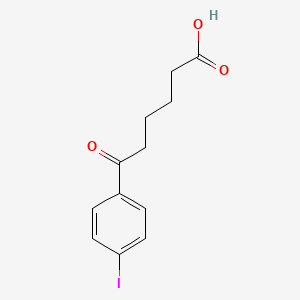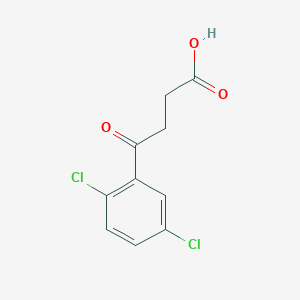
2-(4-Pentyloxybenzoyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Pentyloxybenzoyl)oxazole” is a chemical compound with the molecular formula C15H17NO3 . It’s a part of the oxazole family, which is a class of compounds containing a five-membered ring with an oxygen atom, a nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The oxazole ring, a key component of “2-(4-Pentyloxybenzoyl)oxazole”, is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The specific molecular structure of “2-(4-Pentyloxybenzoyl)oxazole” is not explicitly mentioned in the sources I found.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Oxazole compounds, including “2-(4-Pentyloxybenzoyl)oxazole”, are present in various biological activities . Due to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules have become a significant heterocyclic nucleus . They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .
Drug Discovery
The oxazole ring, with one nitrogen atom and one oxygen atom, is known as a prime skeleton for drug discovery . On account of structural and chemical diversity, oxazole-based molecules, as a central scaffold, enable different types of interactions with various receptors and enzymes, showing broad biological activities . They occupy a core position in medicinal chemistry, showing their enormous development value and they favored the discovery of newer potential therapeutic agents .
Antibacterial Activity
Some oxazole derivatives have shown significant antibacterial activity . For instance, 2-amino oxazole/4-substituted-phenyl oxazole was synthesized and assessed for antibacterial potency. Some of the molecules have shown greater activity, i.e., zone of inhibition of 18 mm to 22 mm in Gram-positive bacteria, 16 mm to 18 mm in Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial activity, some oxazole derivatives also exhibit antifungal potency . The same 2-amino oxazole/4-substituted-phenyl oxazole showed a zone of inhibition of 16 mm to 19 mm in Fungi .
Anti-inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Antidiabetic Activity
Oxazole derivatives have also been found to exhibit antidiabetic activity . For instance, aleglitazar, an oxazole derivative, is used as an antidiabetic .
Antiobesity Activity
Some oxazole derivatives have been found to exhibit antiobesity activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Antioxidant Activity
Oxazole derivatives have also been found to exhibit antioxidant activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Safety and Hazards
Propiedades
IUPAC Name |
1,3-oxazol-2-yl-(4-pentoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-3-4-10-18-13-7-5-12(6-8-13)14(17)15-16-9-11-19-15/h5-9,11H,2-4,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJZHHIRKAETJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642100 |
Source


|
| Record name | (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pentyloxybenzoyl)oxazole | |
CAS RN |
898760-26-4 |
Source


|
| Record name | 2-Oxazolyl[4-(pentyloxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














